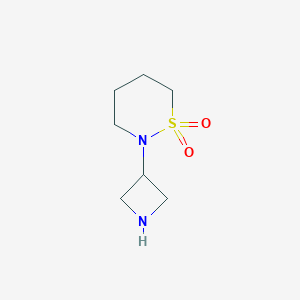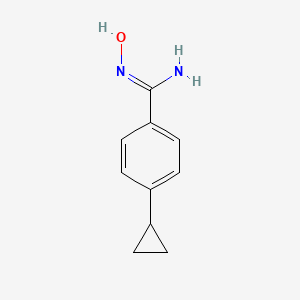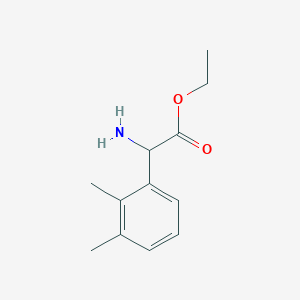![molecular formula C13H21NO B15273316 1-[(4-Phenylbutan-2-yl)amino]propan-2-ol](/img/structure/B15273316.png)
1-[(4-Phenylbutan-2-yl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Phenylbutan-2-yl)amino]propan-2-ol is an organic compound with the molecular formula C13H21NO It is a secondary amine and an alcohol, characterized by the presence of a phenyl group attached to a butane chain, which is further linked to an amino group and a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Phenylbutan-2-yl)amino]propan-2-ol typically involves the reaction of 4-phenylbutan-2-amine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the epoxide ring and subsequent nucleophilic attack by the amine group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Phenylbutan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: 1-[(4-Phenylbutan-2-yl)amino]propan-2-one.
Reduction: 1-[(4-Phenylbutan-2-yl)amino]propan-2-amine.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
1-[(4-Phenylbutan-2-yl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-Phenylbutan-2-yl)amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-amino-4-phenylbutan-2-ol: Shares a similar structure but differs in the position of the amino group.
4-phenylbutan-2-amine: Lacks the propanol moiety, making it less versatile in certain reactions.
1-[(4-Phenylbutan-2-yl)amino]propan-2-one: An oxidized form of the compound with different reactivity.
Uniqueness: 1-[(4-Phenylbutan-2-yl)amino]propan-2-ol is unique due to its dual functionality as both an amine and an alcohol, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(4-phenylbutan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-11(14-10-12(2)15)8-9-13-6-4-3-5-7-13/h3-7,11-12,14-15H,8-10H2,1-2H3 |
InChI Key |
ZWILTLJFFFPWRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B15273255.png)
![2-[(2-Methylbutan-2-YL)oxy]aniline](/img/structure/B15273258.png)

![2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine](/img/structure/B15273262.png)



![2-Nitro-N-{2-[(2R)-pyrrolidin-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B15273278.png)



![2-Nitro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15273321.png)
